![molecular formula C20H19ClFN3O B2942588 8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1190009-23-4](/img/structure/B2942588.png)
8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is a chemical compound. It has a molecular formula of C20H18ClF2N3O .
Synthesis Analysis
The synthesis of this compound might involve several steps. One possible precursor could be 2-chloro-6-fluorobenzaldehyde . The method for preparing 2-chloro-6-fluorobenzaldehyde involves performing chlorination on 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . When the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5 percent, ferric solid superacid is added, water is dripped at a temperature between 100 and 200 DEG C, and heat is preserved for 4+/-5 hours . Then, alkali liquor is added, stirring is performed to ensure that a liquid phase is layered, and reduced pressure distillation or rectification and purification is performed on an organic phase which is obtained after the liquid phase is layered to obtain 2-chloro-6-fluorobenzaldehyde .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research on spirocyclic derivatives, including compounds structurally similar to "8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one", has identified potential anticancer activities. For instance, a study highlighted the synthesis and evaluation of spirocyclic thiazolidinones as epidermal growth factor receptor inhibitors, demonstrating moderate antiproliferative activity against breast cancer cell lines (Fleita, Sakka, & Mohareb, 2013) (Fleita, Sakka, & Mohareb, 2013).
Anticonvulsant Activity
Compounds with the triazaspirodecanone structure have been examined for their anticonvulsant properties. Research has shown that certain fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives exhibit significant anticonvulsant activity, suggesting the potential for novel therapeutic agents in epilepsy management (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006) (Obniska et al., 2006).
Molecular Docking and SAR Studies
The structural activity relationships (SAR) and molecular docking studies of triazaspirodecanone derivatives have been explored to understand their interaction with biological targets. For example, spiropiperidine analogues were synthesized and subjected to docking studies as ligands of the nociceptin/orphanin FQ receptor, revealing insights into the stereochemical preferences for NOP receptor activation (Battisti, Corrado, Sorbi, Cornia, Tait, Malfacini, Cerlesi, Calo’, & Brasili, 2014) (Battisti et al., 2014).
Antimicrobial Activities
The antimicrobial potential of benzimidazole-derived naphthalimide triazoles has been investigated, with some compounds displaying potent activities against bacterial and fungal strains. This research suggests the relevance of triazole derivatives in developing new antimicrobial agents (Luo, Baathulaa, Kannekanti, Zhou, & Cai, 2015) (Luo et al., 2015).
Eigenschaften
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-7-4-8-17(22)15(16)13-25-11-9-20(10-12-25)23-18(19(26)24-20)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROFJVPIYWTSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

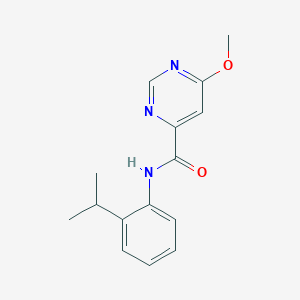

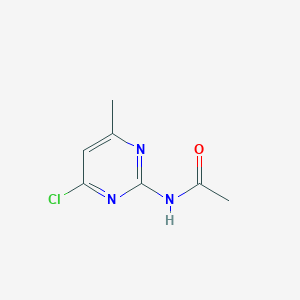
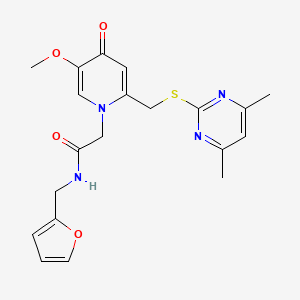
![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)
![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)
![methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942512.png)
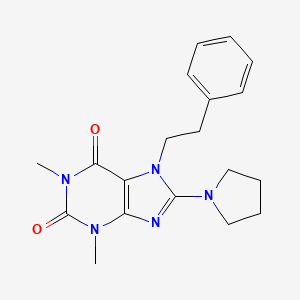
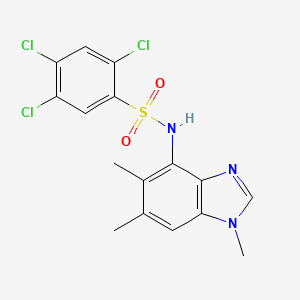

![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)
![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)

